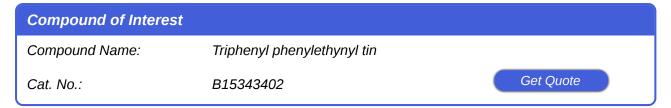


An In-depth Technical Guide to ¹¹⁹Sn NMR Spectra of Triphenyltin Compounds

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of triphenyltin compounds. Tin, having three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), offers a powerful tool for structural elucidation, with ¹¹⁹Sn being the most frequently utilized isotope due to its higher natural abundance and sensitivity. This guide will delve into the factors influencing ¹¹⁹Sn chemical shifts and coupling constants, present a compilation of spectral data for various triphenyltin derivatives, detail standardized experimental protocols, and illustrate key concepts with clear diagrams.

Core Principles of ¹¹⁹Sn NMR in Triphenyltin Chemistry

 119 Sn NMR spectroscopy is a highly sensitive probe of the electronic and structural environment around the tin nucleus in triphenyltin compounds. The chemical shift (δ), reported in parts per million (ppm), is the most informative parameter, spanning a very wide range of over 5000 ppm. This large spectral dispersion allows for the clear differentiation of tin species in different chemical environments.

Several key factors influence the ¹¹⁹Sn chemical shift in triphenyltin compounds:



- Coordination Number: This is one of the most significant factors. An increase in the coordination number at the tin center, for example, from four-coordinate (tetrahedral) to five-coordinate (trigonal bipyramidal) or six-coordinate (octahedral), generally leads to a significant upfield shift (to more negative δ values). This is attributed to an increase in the electron density around the tin nucleus.
- Electronegativity of the Substituent (X in Ph₃SnX): The nature of the fourth group attached to
 the triphenyltin moiety has a profound effect on the chemical shift. More electronegative
 substituents tend to deshield the tin nucleus, resulting in a downfield shift (to more positive δ
 values).
- Solvent Effects: The solvent can play a crucial role, particularly coordinating solvents which can interact with the tin center and increase its coordination number, leading to upfield shifts.
- Concentration: The concentration of the sample can also influence the chemical shift, especially in cases where intermolecular association or equilibria are present.

Data Presentation: ¹¹⁹Sn NMR Data for Triphenyltin Compounds

The following tables summarize ¹¹⁹Sn NMR chemical shift and coupling constant data for a range of triphenyltin compounds (Ph₃SnX). These values have been compiled from various literature sources and are intended to serve as a valuable reference for researchers in the field.

Table 1: ¹¹⁹Sn Chemical Shifts (δ) of Triphenyltin Compounds (Ph₃SnX)



Substituent (X)	Chemical Shift (δ, ppm)	Solvent	Coordination Number
Н	-163.0	Neat	4
Cl	-47.5	CDCl₃	4
Br	-62.0	CDCl₃	4
I	-128.0	CDCl₃	4
ОН	-81.0	CH ₂ Cl ₂	4
OAc	-118.0	CDCl₃	4
SPh	-62.0	CDCl₃	4
SnPh₃	-123.0	С6Н6	4
Pyridine (adduct)	-145.0	CH ₂ Cl ₂	5
DMSO (adduct)	-160.0	DMSO	5

Note: Chemical shifts are referenced to external tetramethyltin (SnMe₄).

Table 2: 119Sn-13C Coupling Constants for Triphenyltin Compounds

Compound	¹J(¹¹ºSn- ¹³C_ipso) (Hz)	¹ J(¹¹⁹ Sn- ¹³ C_ortho) (Hz)	¹J(¹¹¹ ⁹ Sn- ¹³C_meta) (Hz)	¹J(¹¹¹ ⁹ Sn- ¹³C_para) (Hz)
Ph₃SnCl	480	48	50	12
Ph₃SnBr	465	47	49	11
Ph₃Snl	430	45	47	10

Experimental Protocols

A standardized protocol for acquiring high-quality ¹¹⁹Sn NMR spectra is essential for obtaining reliable and reproducible data.

1. Sample Preparation:

Foundational & Exploratory





- Compound Purity: Ensure the triphenyltin compound is of high purity to avoid interference from paramagnetic impurities which can lead to significant line broadening.
- Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. For routine characterization, non-coordinating solvents like chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆) are often used. To investigate coordination chemistry, coordinating solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or pyridine-d₅ can be employed.
- Concentration: A concentration range of 0.1–0.5 M is generally suitable for obtaining a good signal-to-noise ratio in a reasonable acquisition time.
- Reference Standard: Tetramethyltin (SnMe₄) is the universally accepted reference standard for ¹¹⁹Sn NMR, with its chemical shift defined as 0 ppm. It can be used as an external reference by placing a sealed capillary containing SnMe₄ within the NMR tube.
- 2. NMR Spectrometer Setup:
- Nucleus: Select ¹¹⁹Sn as the observation nucleus.
- Spectrometer Frequency: Modern high-field NMR spectrometers (e.g., 400, 500, or 600 MHz for ¹H) provide excellent sensitivity and dispersion for ¹¹⁹Sn NMR. The resonance frequency for ¹¹⁹Sn is approximately 37.3% of the proton frequency.
- Probe: A broadband or multinuclear probe is required. Ensure the probe is tuned to the ¹¹⁹Sn frequency.
- Temperature: Room temperature is typically sufficient for routine measurements. Variable temperature studies can be conducted to investigate dynamic processes or equilibria.
- 3. Data Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment with proton decoupling is commonly used. Inverse-gated decoupling can be employed to suppress the negative Nuclear Overhauser Effect (NOE) that can arise due to the negative magnetogyric ratio of ¹¹⁹Sn. For enhanced sensitivity, polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be utilized.



- Acquisition Time (AQ): An acquisition time of 0.5 to 1.0 seconds is generally adequate.
- Relaxation Delay (D1): A relaxation delay of 1 to 5 seconds is a good starting point. For quantitative measurements, a longer delay (5 x T1) is necessary.
- Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For moderately concentrated samples, 128 to 1024 scans are often sufficient.
- Spectral Width (SW): A wide spectral width of at least 500 ppm (-300 to +200 ppm) is recommended to cover the typical chemical shift range of triphenyltin compounds.
- 4. Data Processing:
- Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1 to 5
 Hz to improve the signal-to-noise ratio.
- Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum to the external SnMe₄ standard at 0 ppm.

Mandatory Visualizations Signaling Pathways and Logical Relationships

The coordination state of the tin atom is a primary determinant of the ¹¹⁹Sn chemical shift. The following diagram illustrates how the coordination number influences the observed chemical shift.

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